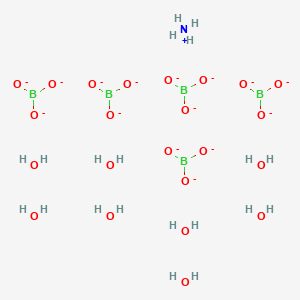
Diethyl (2r)-2-chlorosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2r)-2-chlorosuccinate is an organic compound with the molecular formula C8H13ClO4 It is a derivative of succinic acid, where the hydrogen atom at the second carbon is replaced by a chlorine atom, and the carboxyl groups are esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions
Diethyl (2r)-2-chlorosuccinate can be synthesized through several methods. One common approach involves the chlorination of diethyl succinate. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction proceeds as follows:
C4H6(CO2Et)2+SOCl2→C4H5Cl(CO2Et)2+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified by distillation or recrystallization.
化学反応の分析
Types of Reactions
Diethyl (2r)-2-chlorosuccinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to diethyl succinate using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic hydrolysis can convert the ester groups to carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Diethyl (2r)-2-azidosuccinate or diethyl (2r)-2-thiocyanatosuccinate.
Reduction: Diethyl succinate.
Hydrolysis: 2-chlorosuccinic acid.
科学的研究の応用
Diethyl (2r)-2-chlorosuccinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of drugs, particularly those targeting metabolic pathways involving succinic acid derivatives.
Biological Studies: It is employed in studies investigating enzyme-catalyzed reactions and metabolic processes.
Industrial Applications: The compound is used in the production of polymers and other materials.
作用機序
The mechanism of action of diethyl (2r)-2-chlorosuccinate involves its reactivity as an electrophile due to the presence of the chlorine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. In biological systems, it may interact with enzymes that process succinic acid derivatives, potentially inhibiting or modifying their activity.
類似化合物との比較
Similar Compounds
Diethyl succinate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Diethyl (2r)-2-bromosuccinate: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and selectivity in chemical reactions.
Diethyl (2r)-2-iodosuccinate: Contains an iodine atom, making it more reactive than the chloro and bromo analogs.
Uniqueness
Diethyl (2r)-2-chlorosuccinate is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis. Its chlorine atom provides a good leaving group for substitution reactions, while the ester groups offer opportunities for further functionalization.
特性
分子式 |
C8H13ClO4 |
|---|---|
分子量 |
208.64 g/mol |
IUPAC名 |
diethyl (2R)-2-chlorobutanedioate |
InChI |
InChI=1S/C8H13ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3/t6-/m1/s1 |
InChIキー |
JWJDXJCSVYLGDD-ZCFIWIBFSA-N |
異性体SMILES |
CCOC(=O)C[C@H](C(=O)OCC)Cl |
正規SMILES |
CCOC(=O)CC(C(=O)OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)





![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)
![1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13831882.png)
![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)

